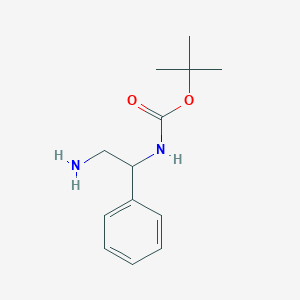

tert-Butyl (2-amino-1-phenylethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (2-amino-1-phenylethyl)carbamate is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl (2-amino-1-phenylethyl)carbamate, also referred to as (S)-tert-butyl (2-amino-1-phenylethyl)carbamate, is a chiral compound belonging to the carbamate class. Its structure comprises a tert-butyl group attached to a carbamate moiety, which is further linked to a phenylethylamine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and pharmacology.

- Molecular Formula : C₁₃H₂₀N₂O₂

- CAS Number : 137102-30-8

- Molecular Weight : 246.31 g/mol

The biological activity of this compound appears to be multifaceted, primarily involving interactions with neurotransmitter systems:

- Neuroprotective Effects : Studies have indicated that similar aromatic carbamates possess neuroprotective properties. For instance, compounds derived from this class have been shown to protect neuronal cells from apoptosis induced by various stressors, such as etoposide . These effects are thought to be mediated through:

- Receptor Modulation : Preliminary interaction studies suggest that this compound may modulate serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. This modulation could position the compound as a candidate for therapeutic applications in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, related compounds have demonstrated favorable absorption characteristics and metabolic stability. For example:

- Stability : The compound's carbamate linkage provides protection against first-pass metabolism, enhancing bioavailability .

- Half-life : Studies on similar compounds show prolonged presence in systemic circulation post-administration, suggesting potential for sustained therapeutic effects .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Activity

In a study examining neuroprotective effects, various aromatic carbamate derivatives were tested for their ability to prevent apoptosis in PC12 cells. The results indicated that compounds with structural similarities to this compound effectively protected up to 80% of neurons at low concentrations (100 nM) . This suggests significant potential for developing therapies targeting neurodegenerative conditions.

Properties

IUPAC Name |

tert-butyl N-(2-amino-1-phenylethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJALRZPKODHZOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587610 |

Source

|

| Record name | tert-Butyl (2-amino-1-phenylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142910-85-8 |

Source

|

| Record name | tert-Butyl (2-amino-1-phenylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-amino-1-phenylethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.